![molecular formula C12H21NO9S B563399 S-Hydroxy Topiramate CAS No. 198215-62-2](/img/structure/B563399.png)
S-Hydroxy Topiramate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Hydroxy Topiramate is a compound with the molecular formula C12H21NO9S . It is also known as 9-Hydroxy Topiramate . The compound is related to Topiramate, a second-generation antiepileptic drug used for the treatment of different types of seizures and prophylactic treatment of migraines .
Molecular Structure Analysis
S-Hydroxy Topiramate has a complex molecular structure. It has a monosaccharide chemical structure containing a sulfamate, and 40% of its mass is accounted for by oxygen . The compound’s molecular weight is 355.36 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Wissenschaftliche Forschungsanwendungen
Pharmacological Profile and Mechanism of Action
Topiramate is a sulfamate-substituted monosaccharide derived from D-fructose, structurally distinct from other antiepileptic drugs (AEDs). Its multifaceted mode of action includes modulation of voltage-dependent sodium channels, potentiation of gamma-aminobutyric acid (GABA)-evoked currents, and blockade of the kainate/AMPA subtype of the glutamate receptor. These mechanisms suggest potential effectiveness across various types of epilepsy and possibly other neurological conditions (Rosenfeld, 1997); (Langtry, Gillis, & Davis, 1997).
Pharmacokinetic Properties
Topiramate exhibits linear pharmacokinetics over a dose range of 100–800mg, characterized by low oral clearance and predominance of renal excretion. Its half-life, absorption, and clearance are affected by coadministration with other AEDs, indicating the necessity for dosage adjustments in polytherapy. These properties make topiramate a unique example of an AED with significant clinical implications for drug interactions and therapy customization (Bialer et al., 2004).
Clinical Efficacy in Epilepsy
Clinical trials have validated topiramate's efficacy as both monotherapy and adjunctive therapy in treating partial-onset seizures, primary generalized tonic-clonic seizures, and seizures associated with Lennox-Gastaut syndrome. Its broad-spectrum efficacy, combined with a generally favorable safety profile, positions topiramate as a valuable option in epilepsy management (Hoy, 2016).
Therapeutic Potential Beyond Epilepsy
Beyond its primary use in epilepsy, topiramate has been explored for potential applications in treating a variety of psychiatric and neurologic conditions, including migraine prophylaxis, bipolar disorder, and binge eating disorder. While its cognitive effects remain a concern, the drug's multifaceted action provides a theoretical basis for its utility across these diverse clinical settings (Karamustafalıoğlu & Demirkıran, 2004); (Mula, 2012).
Eigenschaften
IUPAC Name |
[(1R,2S,6S,9R,11R)-11-(hydroxymethyl)-4,4,11-trimethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO9S/c1-10(2)21-9-8-7(19-11(3,5-14)20-8)4-17-12(9,22-10)6-18-23(13,15)16/h7-9,14H,4-6H2,1-3H3,(H2,13,15,16)/t7-,8-,9+,11-,12+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNDWLAEFHRSEG-VZSYODPGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3C(COC2(O1)COS(=O)(=O)N)OC(O3)(C)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652614 |
Source
|
Record name | [(3aS,5aR,7R,8aR,8bS)-7-(Hydroxymethyl)-2,2,7-trimethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-Hydroxy Topiramate | |
CAS RN |
198215-62-2 |
Source
|
Record name | [(3aS,5aR,7R,8aR,8bS)-7-(Hydroxymethyl)-2,2,7-trimethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.